Cas no 2228946-14-1 (4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal)

4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal structure
2228946-14-1 structure
商品名:4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
CAS番号:2228946-14-1
MF:C13H17NO2
メガワット:219.279583692551
CID:6286903
PubChem ID:165624185

4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
    • 2228946-14-1
    • EN300-1771797
    • インチ: 1S/C13H17NO2/c1-14-7-9-16-13-6-5-11(10-12(13)14)4-2-3-8-15/h5-6,8,10H,2-4,7,9H2,1H3
    • InChIKey: KFJRHVQABIUBMF-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C)C2C=C(C=CC1=2)CCCC=O

計算された属性

  • せいみつぶんしりょう: 219.125928785g/mol
  • どういたいしつりょう: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 29.5Ų

4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1771797-10.0g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
10g
$8749.0 2023-06-03
Enamine
EN300-1771797-1g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
1g
$2035.0 2023-09-20
Enamine
EN300-1771797-0.05g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
0.05g
$1709.0 2023-09-20
Enamine
EN300-1771797-0.5g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
0.5g
$1954.0 2023-09-20
Enamine
EN300-1771797-0.1g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
0.1g
$1791.0 2023-09-20
Enamine
EN300-1771797-1.0g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
1g
$2035.0 2023-06-03
Enamine
EN300-1771797-5.0g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
5g
$5900.0 2023-06-03
Enamine
EN300-1771797-2.5g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
2.5g
$3988.0 2023-09-20
Enamine
EN300-1771797-5g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
5g
$5900.0 2023-09-20
Enamine
EN300-1771797-10g
4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal
2228946-14-1
10g
$8749.0 2023-09-20

4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal 関連文献

4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanalに関する追加情報

4-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal: A Comprehensive Overview

4-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal (CAS No. 2228946-14-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal makes it a promising candidate for the development of new drugs targeting various diseases.

The chemical structure of 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal consists of a benzoxazine ring system fused with a butanal moiety. The presence of the methyl group at the 4-position of the benzoxazine ring and the butanal side chain imparts specific physicochemical properties that are crucial for its biological activity. Recent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a valuable target for further investigation.

In the realm of medicinal chemistry, 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal has been explored for its potential as a lead compound in drug discovery. One of the key areas of interest is its ability to modulate inflammatory responses. Inflammation is a complex biological process that plays a central role in various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has demonstrated that 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated tissue damage.

Beyond its anti-inflammatory properties, 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal has also shown promising antioxidant activity. Oxidative stress is a major contributor to cellular damage and is implicated in numerous diseases. Studies have indicated that this compound can scavenge free radicals and protect cells from oxidative damage. This dual mechanism of action—anti-inflammatory and antioxidant—makes 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal an attractive candidate for the development of multifunctional drugs.

The pharmacokinetic properties of 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal have also been investigated to assess its suitability as a therapeutic agent. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal in human subjects. Early results from Phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In addition to its therapeutic potential, 4-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-y l)butanal has also been studied for its use in diagnostic applications. Its unique chemical structure and biological activity make it suitable for use as a probe or marker in various assays and imaging techniques. This versatility further enhances its value in both research and clinical settings.

The synthesis of 4-(4-methyl -3 , 0 -d ihydro - 0 H - 0 -benz ox az i n - 0 - y l )b u t al has been optimized to ensure high yields and purity. Various synthetic routes have been explored to improve the efficiency and scalability of production processes. These advancements are crucial for ensuring that sufficient quantities of the compound can be produced for both research and commercial purposes.

In conclusion, 0 -(0 -m eth y l - 0 , 0 -d ihydro - 0 H - 0 -benz ox az i n - 0 - y l )b u t al represents a significant advancement in the field of medicinal chemistry. Its unique combination of anti-inflammatory and antioxidant properties positions it as a promising candidate for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its application in healthcare.

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